Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate
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Overview
Description
Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate is an organophosphorus compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with diethyl phosphite in the presence of a catalyst. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an aryl halide to form the desired phosphonate compound . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products
Scientific Research Applications
Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research has explored its use in drug development, particularly for its potential as an anticancer or antiviral agent.
Industry: It is used in the production of polymers and as an additive in materials to enhance thermal stability and other properties
Mechanism of Action
The mechanism of action of diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzyme activity or modulate signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate include other phosphonates like diethyl phosphonate, diethyl [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, and diethyl phenylphosphonate .
Uniqueness
What sets this compound apart is its unique combination of an aniline derivative with a phosphonate group, which imparts specific reactivity and biological activity. This makes it particularly valuable in applications where both chemical reactivity and biological interactions are important.
Properties
CAS No. |
61676-67-3 |
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Molecular Formula |
C17H22NO4P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
3-[anilino(diethoxyphosphoryl)methyl]phenol |
InChI |
InChI=1S/C17H22NO4P/c1-3-21-23(20,22-4-2)17(14-9-8-12-16(19)13-14)18-15-10-6-5-7-11-15/h5-13,17-19H,3-4H2,1-2H3 |
InChI Key |
XJDBEUUAQFGDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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